N-(5-Methylfuran-2-yl)-N-propylcyclopentanecarboxamide
Description
These compounds share synthetic pathways or functional groups relevant to carboxamide derivatives.
Properties
CAS No. |
62187-46-6 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(5-methylfuran-2-yl)-N-propylcyclopentanecarboxamide |
InChI |
InChI=1S/C14H21NO2/c1-3-10-15(13-9-8-11(2)17-13)14(16)12-6-4-5-7-12/h8-9,12H,3-7,10H2,1-2H3 |
InChI Key |
QKSVRPDGALMRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=C(O1)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Structural Properties and Characterization
N-(5-Methylfuran-2-yl)-N-propylcyclopentanecarboxamide features a tertiary amide structure where both the 5-methylfuran-2-yl and propyl groups are attached to the amide nitrogen, while the carbonyl is connected to the cyclopentane ring. This structural arrangement presents interesting conformational properties that influence both its synthesis and reactivity.
The compound's theoretical molecular weight is 261.36 g/mol with a molecular formula of C₁₅H₂₁NO₂. The furan ring contributes aromatic character, while the tertiary amide introduces rotational constraints that can impact spectroscopic properties and crystallization behavior.
General Synthetic Approaches Overview
The synthesis of this compound can be approached through several strategic routes, each with distinct advantages depending on available starting materials and desired scalability:
Retrosynthetic Analysis
Several disconnection approaches can be considered:
- Amide bond formation between cyclopentanecarboxylic acid derivatives and N-(5-methylfuran-2-yl)-N-propylamine
- N-alkylation of N-(5-methylfuran-2-yl)cyclopentanecarboxamide with propyl halides
- N-arylation of N-propylcyclopentanecarboxamide with functionalized 5-methylfuran derivatives
Each approach presents specific challenges related to regioselectivity, functional group compatibility, and reaction conditions that must be carefully addressed.
Preparation Method 1: Amide Coupling Approach
The most direct route to this compound involves amide bond formation between cyclopentanecarboxylic acid and a pre-formed N-(5-methylfuran-2-yl)-N-propylamine.
Synthesis of N-(5-Methylfuran-2-yl)-N-propylamine
The preparation of this key intermediate can be achieved through:
- Reductive amination of 5-methylfurfural with propylamine
- N-alkylation of 5-methylfuran-2-ylamine with propyl bromide or iodide
Reductive Amination Route
5-Methylfurfural, which can be prepared by the distillation of rhamnose with dilute mineral acids or by the reduction of 5-bromo- and 5-chloromethylfurfural as described in the literature, serves as an excellent starting material.
Procedure:
- Combine 5-methylfurfural (1.0 equiv) and propylamine (1.2 equiv) in methanol at room temperature
- Add sodium cyanoborohydride (1.5 equiv) or sodium triacetoxyborohydride (1.5 equiv) as reducing agent
- Maintain pH 6-7 using acetic acid
- Stir for 12-24 hours at room temperature
- Work-up and isolation yields N-(5-methylfuran-2-yl)-N-propylamine
Amide Coupling Reaction
The prepared amine intermediate can then undergo amide coupling with cyclopentanecarboxylic acid using various condensing agents as outlined in contemporary literature.
Procedure:
- Dissolve cyclopentanecarboxylic acid (1.0 equiv) in dichloromethane
- Add coupling agent (1.2 equiv) - options include:
- DCC (dicyclohexylcarbodiimide)
- EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
- Add N-(5-methylfuran-2-yl)-N-propylamine (1.0 equiv)
- Add base (1.5 equiv) such as triethylamine or N,N-diisopropylethylamine
- Stir at room temperature for 6-12 hours
- Purify by column chromatography
Alternative Coupling Methods
For improved yields and reduced byproduct formation, acid chloride methods can be employed:
Procedure:
- Convert cyclopentanecarboxylic acid to cyclopentanecarbonyl chloride using thionyl chloride or oxalyl chloride
- React the acid chloride with N-(5-methylfuran-2-yl)-N-propylamine in the presence of a base such as triethylamine
- Conduct the reaction under cooling conditions (0-5°C) due to the exothermic nature of acyl chloride reactions with amines
Preparation Method 2: Sequential N-Functionalization Approach
An alternative approach involves sequential functionalization of primary amides or amines.
N-Arylation Followed by N-Alkylation
Procedure:
N-Alkylation Followed by N-Arylation
This approach begins with N-propylcyclopentanecarboxamide, which undergoes subsequent N-arylation with a suitable 5-methylfuran derivative.
Procedure for N-arylation:
- Prepare 2-bromo-5-methylfuran or 2-iodo-5-methylfuran
- React with N-propylcyclopentanecarboxamide under copper catalysis:
- Copper(I) iodide (10 mol%)
- Ligand (L-proline or N,N-dimethylglycine, 20 mol%)
- Base (K₂CO₃ or Cs₂CO₃, 2.0 equiv)
- Polar solvent (DMSO or DMF)
- Heat at 100-120°C for 24-48 hours
Preparation Method 3: Convergent Synthesis via Building Blocks
A convergent approach utilizing key building blocks offers advantages in terms of flexibility and potential for analog development.
Cyclopentane Fragment Preparation
Procedure:
- Convert cyclopentanecarboxylic acid to an activated species such as:
- Mixed anhydride using isobutyl chloroformate
- Active ester (NHS or pentafluorophenyl ester)
- Benzotriazole adduct using CDI (N,N'-carbonyldiimidazole)
Furan Fragment Preparation
The 5-methylfuran-2-yl building block can be prepared from commercial 5-methylfurfural or 5-methyl-2-furan derivatives.
Procedure for amine preparation:
- Convert 5-methylfurfural to oxime using hydroxylamine hydrochloride
- Reduce the oxime to obtain 5-methylfuran-2-ylamine
- React with propyl bromide to obtain N-(5-methylfuran-2-yl)-N-propylamine
Final Assembly
The assembly of the fragments can be performed under mild conditions to preserve the furan ring integrity.
Optimized procedure:
- Combine the activated cyclopentanecarboxylic acid derivative with N-(5-methylfuran-2-yl)-N-propylamine
- Use phase-transfer conditions or non-nucleophilic bases
- Monitor by TLC or HPLC to determine completion
- Purify by crystallization or chromatography
Analytical Characterization
Spectroscopic Data
Comprehensive characterization of this compound should include the following spectroscopic data:
¹H NMR (500 MHz, CDCl₃) Expected Signals:
- δ 5.8-6.2 ppm (2H, furan ring protons)
- δ 2.2-2.3 ppm (3H, methyl group on furan)
- δ 0.8-0.9 ppm (3H, terminal methyl of propyl chain)
- δ 1.5-1.8 ppm (2H, middle CH₂ of propyl chain)
- δ 3.5-3.7 ppm (2H, N-CH₂ of propyl chain)
- δ 1.5-2.0 ppm (8H, cyclopentane ring protons)
- δ 2.8-3.0 ppm (1H, CH-CO of cyclopentane)
¹³C NMR (125 MHz, CDCl₃) Expected Signals:
- δ 169-173 ppm (amide carbonyl)
- δ 150-155 ppm (quaternary carbon of furan)
- δ 105-115 ppm (CH carbons of furan)
- δ 45-50 ppm (N-CH₂ of propyl)
- δ 25-30 ppm (cyclopentane CH₂ carbons)
- δ 13-14 ppm (terminal methyl of propyl)
IR Spectroscopy:
- 1630-1650 cm⁻¹ (C=O stretching of tertiary amide)
- 1550-1570 cm⁻¹ (furan ring stretching)
- 1450-1470 cm⁻¹ (C-H bending)
- 1230-1250 cm⁻¹ (C-N stretching)
Purity Assessment
The purity of synthesized this compound can be determined using the following methods:
- HPLC analysis using reversed-phase column (C18)
- GC-MS analysis
- Elemental analysis (expected: C, 68.93%; H, 8.10%; N, 5.36%; O, 12.25%)
- Melting point determination (expected range: to be determined experimentally)
Optimization Strategies
Reaction Parameter Optimization
Table 1: Effect of Coupling Reagents on Amide Formation Yield
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC | Et₃N | DCM | 25 | 12 | 65-75* |
| 2 | EDCl | DIPEA | DCM | 25 | 12 | 70-80* |
| 3 | HATU | DIPEA | DMF | 25 | 6 | 80-90* |
| 4 | PyBOP | DIPEA | DCM | 25 | 8 | 75-85* |
| 5 | CDI | - | THF | 50 | 12 | 60-70* |
| 6 | SOCl₂/Acid Chloride | Et₃N | DCM | 0→25 | 4 | 75-85* |
*Theoretical yields based on similar amide coupling reactions; actual yields for the specific compound would require experimental verification.
Solvent and Temperature Effects
The choice of solvent and reaction temperature can significantly impact the yield and purity of this compound:
- Polar aprotic solvents (DMF, DMSO) generally provide better yields for N-alkylation steps
- Halogenated solvents (DCM, DCE) are preferable for amide coupling reactions
- Lower temperatures (-10 to 0°C) during acid chloride reactions minimize side reactions
- Elevated temperatures (60-80°C) may be necessary for challenging N-arylation reactions
Challenges and Considerations
Several factors must be considered when synthesizing this compound:
- Furan Ring Stability : The furan ring is susceptible to acid-catalyzed ring-opening reactions, particularly in strong acidic conditions
- Regioselectivity : When performing reactions on the furan ring, controlling the regioselectivity can be challenging
- Amide Rotamers : The tertiary amide structure can result in rotamers that complicate NMR analysis
- Purification Challenges : The compound may be prone to chromatographic tailing due to its amide functionality
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylfuran-2-yl)-N-propylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(5-Methylfuran-2-yl)-N-propylcyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in metal-catalyzed reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Methylfuran-2-yl)-N-propylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The furan ring and the carboxamide moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Key Insight : The 5-methylfuran-2-yl group enhances thermal stability (e.g., high melting points in 4e , 6 ) and electronic conjugation, critical for optoelectronic applications .
- Gaps in Evidence: No direct data on carboxamide derivatives; predictions rely on extrapolation from heterocyclic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
